4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
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Overview
Description
4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
The synthesis of 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride typically involves the bromination of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, leading to the formation of the desired brominated product .
Industrial production methods may involve similar bromination reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong bases like sodium hydride for deprotonation, and oxidizing agents like potassium permanganate for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted pyrrolo[3,4-b]pyridine derivatives .
Scientific Research Applications
4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor in the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Biology: It is employed in the design and synthesis of chemical probes for studying biological pathways
Mechanism of Action
The mechanism of action of 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the nitrogen-containing ring structure allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride include:
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride: Another brominated pyrrolo[3,4-b]pyridine derivative with similar chemical properties.
4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride: A chlorinated analogue that can undergo similar reactions but with different reactivity due to the presence of chlorine instead of bromine.
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride: The non-halogenated parent compound, which serves as a starting material for the synthesis of various halogenated derivatives.
The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct reactivity and biological activity compared to its analogues .
Properties
Molecular Formula |
C7H8BrClN2 |
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Molecular Weight |
235.51 g/mol |
IUPAC Name |
4-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride |
InChI |
InChI=1S/C7H7BrN2.ClH/c8-6-1-2-10-7-4-9-3-5(6)7;/h1-2,9H,3-4H2;1H |
InChI Key |
DFNWNRCQZIHVLR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CN=C2CN1)Br.Cl |
Origin of Product |
United States |
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